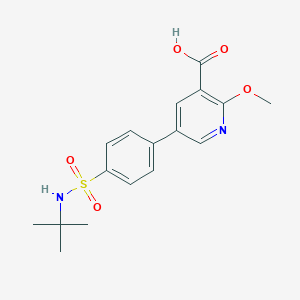
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid (5-BSH) is a synthetic molecule that is widely used in laboratory experiments. It is a derivative of isonicotinic acid, which is an important precursor for the synthesis of many other molecules. 5-BSH has a wide range of applications in scientific research, including biochemical and physiological studies.
Aplicaciones Científicas De Investigación
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is widely used in scientific research. It has been used in a variety of biochemical and physiological studies, including studies of enzyme activity, cell signaling pathways, and gene expression. It has also been used to investigate the effects of drugs on cells and organisms. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been used to study the effects of environmental toxins on cells and organisms, as well as to study the effects of radiation on cells and organisms.
Mecanismo De Acción
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is not fully understood. However, it is believed that 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% acts as an inhibitor of cellular enzymes, and it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to interact with certain proteins involved in cell signaling pathways, suggesting that it may play a role in regulating the activity of these pathways.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins, suggesting that it may be useful for studying drug metabolism. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to interact with certain proteins involved in cell signaling pathways, suggesting that it may be useful for studying the effects of drugs and toxins on cell signaling pathways. Finally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to have an inhibitory effect on the growth of certain bacteria, suggesting that it may be useful for studying the effects of environmental toxins on bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments is its ability to act as an inhibitor of cellular enzymes. This makes it useful for studying the effects of drugs and toxins on cellular enzymes. Additionally, 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has been shown to interact with certain proteins involved in cell signaling pathways, suggesting that it may be useful for studying the effects of drugs and toxins on cell signaling pathways.
However, there are some limitations to using 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% in laboratory experiments. For example, it is not known if 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has any toxic effects on cells or organisms, so it should be used with caution. Additionally, it is not known if 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% has any long-term effects on cells or organisms, so it should be used with caution in long-term experiments.
Direcciones Futuras
There are many potential future directions for 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% research. For example, further research could be conducted to investigate the effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on the metabolism of drugs and toxins. Additionally, further research could be conducted to investigate the effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on cell signaling pathways. Furthermore, further research could be conducted to investigate the effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on the growth of bacteria and other microorganisms. Finally, further research could be conducted to investigate the long-term effects of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% on cells and organisms.
Métodos De Síntesis
5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95% is synthesized by a reaction between 4-t-butylsulfamoylphenyl isonicotinic acid and hydroxylamine hydrochloride. In this reaction, the hydroxylamine hydrochloride is used as a nucleophile, which reacts with the 4-t-butylsulfamoylphenyl isonicotinic acid to form 5-(4-t-Butylsulfamoylphenyl)-2-hydroxyisonicotinic acid, 95%. This reaction is typically carried out in aqueous solution at a temperature of 25-30°C. The reaction is complete within 2-3 hours, and the resulting product is a white powder with a melting point of 178-182°C.
Propiedades
IUPAC Name |
5-[4-(tert-butylsulfamoyl)phenyl]-2-oxo-1H-pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O5S/c1-16(2,3)18-24(22,23)11-6-4-10(5-7-11)13-9-17-14(19)8-12(13)15(20)21/h4-9,18H,1-3H3,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIZCQYDWPSMFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![6-[4-(Piperidin-1-ylsulfonyl)phenyl]nicotinic acid, 95%](/img/structure/B6395475.png)